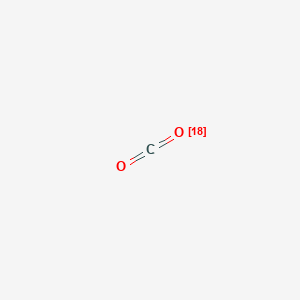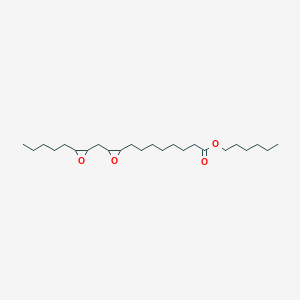
Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate, commonly known as HPMO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMO is a highly reactive compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of HPMO is not fully understood, but it is believed to be due to its ability to react with various functional groups, including hydroxyl and carboxyl groups. HPMO has also been shown to interact with cell membranes, which may play a role in its drug delivery applications.
Biochemical and Physiological Effects:
HPMO has been shown to have low toxicity in vitro, making it a promising candidate for drug delivery applications. However, its long-term effects on human health are not yet known. HPMO has also been shown to have antimicrobial properties, which may have potential applications in the food industry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPMO is its high reactivity, which makes it a valuable building block for the synthesis of various compounds. Additionally, HPMO has low toxicity, making it a safe compound to work with in the laboratory. However, HPMO is a highly reactive compound, which can make it difficult to control its reactions. Additionally, HPMO is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for the study of HPMO. One potential area of research is the development of new drug delivery systems using HPMO. Additionally, HPMO could be used as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of HPMO and its long-term effects on human health.
Conclusion:
In conclusion, HPMO is a highly reactive compound that has potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO can be synthesized using various methods and has low toxicity, making it a safe compound to work with in the laboratory. Further research is needed to fully understand the mechanism of action of HPMO and its potential applications in various fields.
Synthesemethoden
HPMO can be synthesized using various methods, including the epoxidation of olefins or the reaction of epoxides with carboxylic acids. One of the most common methods of synthesizing HPMO is the reaction of epichlorohydrin with octanoic acid in the presence of potassium hydroxide. The resulting product is then treated with pentanol to obtain HPMO.
Wissenschaftliche Forschungsanwendungen
HPMO has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO has shown promise as a building block for the synthesis of various polymers, including polyesters and polyurethanes. Additionally, HPMO has been used as a drug delivery agent due to its ability to encapsulate hydrophobic drugs and target specific cells. HPMO has also been used in organic synthesis as a reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
19434-79-8 |
|---|---|
Molekularformel |
C24H44O4 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
hexyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C24H44O4/c1-3-5-7-14-18-26-24(25)17-13-10-8-9-12-16-21-23(28-21)19-22-20(27-22)15-11-6-4-2/h20-23H,3-19H2,1-2H3 |
InChI-Schlüssel |
DIRXYQPNUXCLAX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC |
Kanonische SMILES |
CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC |
Andere CAS-Nummern |
19434-79-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




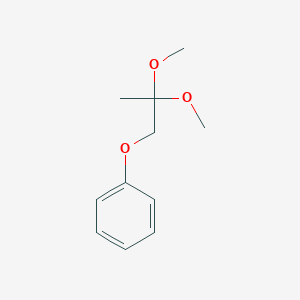
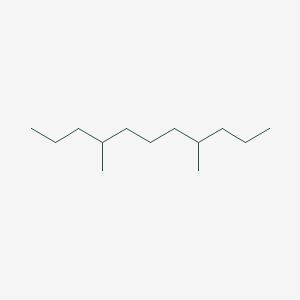
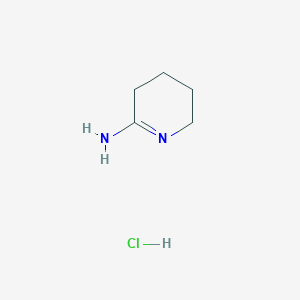
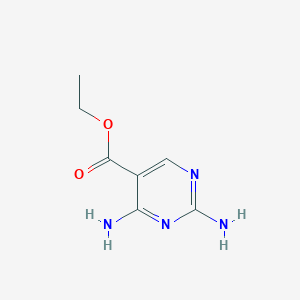
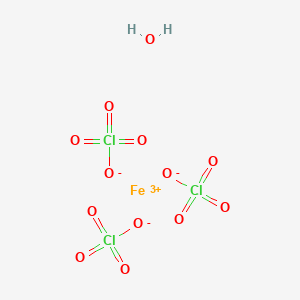
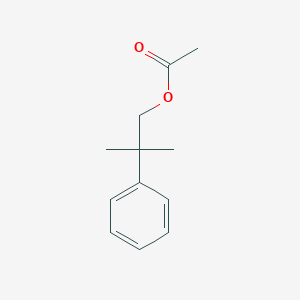

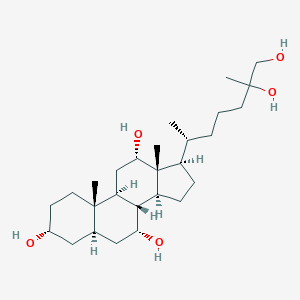

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
